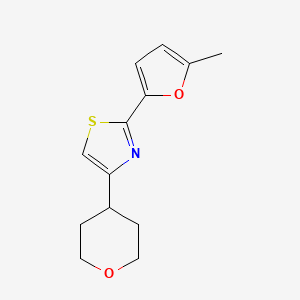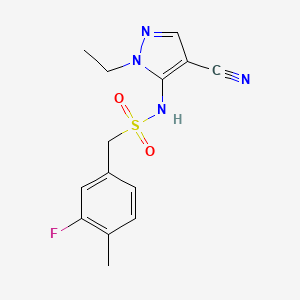![molecular formula C16H21ClN4 B7633266 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)
3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a triazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole have been studied extensively. It has been shown to increase the activity of the GABAA receptor, leading to its anxiolytic and anticonvulsant effects. Additionally, it has been shown to increase the release of dopamine and serotonin, leading to its antidepressant effects. However, more research is needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
The advantages of using 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole in lab experiments include its high potency and selectivity for the GABAA receptor. Additionally, its synthesis method has been optimized to yield high purity and yield of the final product. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
未来方向
There are several future directions for further research on 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole. These include studying its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, more research is needed to fully understand its mechanism of action and physiological effects. Further studies are also needed to determine its potential toxicity and safety for human use. Overall, the potential pharmacological properties of this compound make it a promising candidate for further research in the field of neuroscience.
合成方法
The synthesis of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole can be achieved through various methods, including the reaction of 3-chlorophenylpropylamine with ethyl 2-azidoacetate and subsequent reduction of the resulting azide with lithium aluminum hydride. Another method involves the reaction of 3-chlorophenylpropylamine with 4-methyl-1,2,4-triazole-3-thiol in the presence of sodium hydride. These methods have been optimized to yield high purity and yield of the final product.
科学研究应用
The potential pharmacological properties of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole have been studied in various scientific research areas. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-[1-[2-(3-chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4/c1-12(13-5-3-6-14(17)9-13)10-21-8-4-7-15(21)16-19-18-11-20(16)2/h3,5-6,9,11-12,15H,4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGSBEMMPNFGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1C2=NN=CN2C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)

![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
![1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea](/img/structure/B7633226.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)


![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)

![1-(Azepan-1-yl)-2-[3-[(2-methylpyrazol-3-yl)methylamino]-1,2,4-triazol-1-yl]ethanone](/img/structure/B7633278.png)